1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
1-[(3-Methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. It features a tetrahydroisoquinoline core, which is a common structural motif in many natural alkaloids and synthetic pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline core. The reaction conditions often include the use of hydrochloric acid as a catalyst and methanol as a solvent. The final product is then isolated as its hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the tetrahydroisoquinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline derivatives, dihydroisoquinolines, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-Methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding assays.
Medicine: It has potential therapeutic applications due to its activity against various biological targets, including enzymes and receptors involved in neurological disorders.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals, owing to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as monoamine oxidase (MAO) enzymes. By inhibiting MAO, the compound can modulate the levels of neurotransmitters like dopamine and serotonin in the brain, leading to potential antidepressant and neuroprotective effects. Additionally, it may interact with dopamine receptors, influencing dopamine metabolism and signaling pathways .
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antidepressant-like activities.
Tramadol hydrochloride: A synthetic opioid analgesic with a similar structural motif.
Uniqueness: 1-[(3-Methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives. Its methoxy group enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
70045-33-9 |
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Molecular Formula |
C17H20ClNO |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c1-19-15-7-4-5-13(11-15)12-17-16-8-3-2-6-14(16)9-10-18-17;/h2-8,11,17-18H,9-10,12H2,1H3;1H |
InChI Key |
KOIQKIFIMZADPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2C3=CC=CC=C3CCN2.Cl |
Purity |
95 |
Origin of Product |
United States |
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